molecular formula C10H22N4O3 B3146529 L-Ornithyl-L-ornithine CAS No. 60259-82-7

L-Ornithyl-L-ornithine

Cat. No.: B3146529
CAS No.: 60259-82-7
M. Wt: 246.31 g/mol
InChI Key: OECHUGCITYQGCY-YUMQZZPRSA-N
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Description

L-Ornithyl-L-ornithine is a dipeptide composed of two molecules of L-ornithine, a non-proteinogenic amino acid L-ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver

Mechanism of Action

Target of Action

L-Ornithyl-L-ornithine, also known as L-Ornithine, N2-L-ornithyl-, primarily targets the urea cycle in the liver, kidney, and muscle . It plays a significant role in the management of hepatic encephalopathy . The compound’s primary targets include the enzyme arginase, which converts L-arginine to urea and L-ornithine , and the enzyme ornithine aminotransferase, which converts ornithine to GABA .

Mode of Action

This compound interacts with its targets to facilitate the disposal of excess nitrogen . It is involved in the synthesis of urea and the synthesis of glutamine via the enzyme glutamine synthetase . L-Ornithine produces significant “sedative” effects on brain metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .

Biochemical Pathways

This compound affects the urea cycle, a central part of nitrogen disposal . It also influences the synthesis of polyamines such as putrescine . The compound’s action on these biochemical pathways helps reduce the levels of ambient ammonia .

Pharmacokinetics

The pharmacokinetics of this compound are complex due to its involvement in multiple metabolic pathways . The compound’s ADME properties and their impact on bioavailability are influenced by factors such as body weight and hepatic function . It’s worth noting that rapid metabolism of aspartate may limit the compound’s bioavailability .

Result of Action

The action of this compound results in the reduction of ambient ammonia levels . This is achieved through the synthesis of urea and glutamine . In the brain, L-Ornithine produces significant “sedative” effects, likely through the conversion of ornithine to GABA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s impact on healthy brain energy metabolism may be minimal without optimizing chronic intravenous infusion due to systemic clearance and the blood-brain barrier . Furthermore, the compound’s action can be affected by the presence of other compounds, such as L-aspartate .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ornithyl-L-ornithine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a coupling catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of L-ornithine, a precursor for this compound, is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. Genetic engineering techniques are employed to enhance the production yield by optimizing metabolic pathways and reducing by-product formation .

Chemical Reactions Analysis

Types of Reactions: L-Ornithyl-L-ornithine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of urea and other nitrogenous compounds.

    Reduction: Reduction reactions can convert L-ornithine to other amino acids or related compounds.

    Substitution: Substitution reactions can modify the side chains of the amino acids, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous solutions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in organic solvents.

    Substitution: Various alkylating agents or acylating agents in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions include urea, citrulline, and various substituted ornithine derivatives .

Scientific Research Applications

L-Ornithyl-L-ornithine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: L-Ornithyl-L-ornithine is unique due to its dipeptide structure, which allows it to participate in various biochemical pathways and reactions. Its dual role in the urea cycle and as a precursor for other bioactive compounds makes it a versatile and valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O3/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECHUGCITYQGCY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN)C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314598
Record name L-Ornithyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60259-82-7
Record name L-Ornithyl-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60259-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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